3-Bromo-5-chloro-6-methylpyridin-2-ol
Description
3-Bromo-5-chloro-6-methylpyridin-2-ol (CAS 1423037-27-7) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClNO and a molecular weight of 222.47 g/mol . Structurally, it features a hydroxyl group at position 2, bromine at position 3, chlorine at position 5, and a methyl group at position 6 on the pyridine ring. This compound is also referred to as 3-bromo-5-chloro-6-methylpyridin-2-one in tautomeric forms, where the hydroxyl group may exist as a ketone depending on the environment .
Pyridine derivatives like this are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity.
Properties
IUPAC Name |
3-bromo-5-chloro-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-3-5(8)2-4(7)6(10)9-3/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLZTNVFWGSPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258033 | |
| Record name | 2(1H)-Pyridinone, 3-bromo-5-chloro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423037-27-7 | |
| Record name | 2(1H)-Pyridinone, 3-bromo-5-chloro-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridinone, 3-bromo-5-chloro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-6-methylpyridin-2-ol typically involves the bromination and chlorination of 6-methylpyridin-2-ol. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-6-methylpyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminopyridine derivatives, while oxidation can produce pyridone derivatives .
Scientific Research Applications
3-Bromo-5-chloro-6-methylpyridin-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-6-methylpyridin-2-ol depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
5-Bromo-2-chloropyridin-3-ol (CAS 286946-77-8)
- Structure : Bromine at position 5, chlorine at position 2, hydroxyl at position 3.
- Molecular Formula: C₅H₃BrClNO.
- Key Differences : The altered positions of bromine and chlorine significantly impact electronic distribution. The target compound (3-Br, 5-Cl) has steric hindrance near the hydroxyl group, whereas 5-Bromo-2-chloropyridin-3-ol places bromine in a para position relative to chlorine. This affects reactivity in cross-coupling reactions .
- Commercial Availability : Priced at $240/1 g , indicating moderate accessibility .
3-Iodo-5-methylpyridin-2-ol
- Structure : Iodine at position 3, methyl at position 5, hydroxyl at position 2.
- Key Differences : Substitution of bromine with iodine introduces a heavier halogen, altering bond strength (C-I is weaker than C-Br) and polarizability. This compound may exhibit enhanced reactivity in nucleophilic substitutions but reduced stability under light or heat .
3-Amino-5-bromo-6-methylpyridin-2-ol (CAS 865156-59-8)
- Structure: Amino group at position 3, bromine at position 5, methyl at position 4.
Functional Group Variations
4-Bromo-2-methoxy-6-methylpyridine (CAS 13466-38-1)
- Structure : Methoxy group at position 2, bromine at position 4, methyl at position 5.
- Key Differences : The methoxy group (electron-donating) contrasts with the hydroxyl group (electron-withdrawing), altering the ring’s electronic profile and solubility in organic solvents .
5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol
- Structure : Ethylene glycol-linked hydroxyl group at position 2, bromine at position 5.
Physicochemical and Hazard Profiles
5-Bromo-3-chloro-6-methylpyridin-2-ol (Note: Likely a positional isomer of the target compound)
- Hazards : Listed with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Purity : 95%, indicating industrial-grade suitability .
3-Bromo-5-chloro-6-methylpyridin-2-ol
Data Tables
Table 1: Structural and Commercial Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Price (1 g) | Key Substituents |
|---|---|---|---|---|---|
| This compound | 1423037-27-7 | C₆H₅BrClNO | 222.47 | N/A | 3-Br, 5-Cl, 6-Me, 2-OH |
| 5-Bromo-2-chloropyridin-3-ol | 286946-77-8 | C₅H₃BrClNO | 208.45 | $240 | 5-Br, 2-Cl, 3-OH |
| 3-Amino-5-bromo-6-methylpyridin-2-ol | 865156-59-8 | C₆H₇BrN₂O | 215.04 | N/A | 3-NH₂, 5-Br, 6-Me, 2-OH |
Table 2: Hazard Profiles
| Compound Name | Hazard Statements | Precautionary Measures |
|---|---|---|
| 5-Bromo-3-chloro-6-methylpyridin-2-ol | H315, H319, H335 | P261, P305, P351, P338 |
| This compound | Likely similar to above | Use PPE, avoid inhalation |
Biological Activity
3-Bromo-5-chloro-6-methylpyridin-2-ol is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential applications.
The molecular formula of this compound is C₆H₅BrClNO, with a molecular weight of 222.47 g/mol. The compound features a hydroxyl group (-OH) attached to the pyridine ring, which is critical for its biological activity. Its systematic name indicates the positions of the bromine and chlorine substituents, contributing to its unique reactivity profile.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications as antimicrobial agents in pharmaceuticals and agriculture.
Anticancer Activity
The compound's derivatives have been investigated for their anticancer properties. For example, studies have demonstrated that similar pyridine compounds can induce apoptosis in cancer cell lines such as HeLa and A549, highlighting their potential as chemotherapeutic agents . The mechanism often involves the modulation of enzyme activity or receptor interactions that lead to cell cycle arrest or apoptosis.
Case Studies and Research Findings
- Biodegradation Studies : A study involving Burkholderia sp. MAK1 showed that while many pyridine derivatives were metabolized effectively, this compound did not undergo significant transformation. This suggests that the bromine substituent may hinder enzymatic activity related to its degradation .
- Synthesis and Applications : The compound has been utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals targeting various diseases. Its unique structure allows for modifications that can enhance biological activity.
- Pesticidal Activity : Given its biological properties, this compound shows promise as a pesticide or herbicide. Its effectiveness against agricultural pests has been noted, indicating potential applications in crop protection.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Bromo-2-chloro-6-methylpyridine | Similar halogen substitutions | Antimicrobial properties noted |
| 5-Bromo-2-chloro-6-methylpyridine | Different substitution pattern | Potential anticancer activity |
| 2-Bromo-6-methylpyridine | Lacks hydroxyl group | Limited biological activity compared to target compound |
Future Directions for Research
Further research is essential to elucidate the precise mechanisms by which this compound exerts its biological effects. Key areas for future study include:
- Kinetic Studies : Understanding the kinetics of enzyme interactions and binding affinities.
- Structural Modifications : Exploring how changes in substituents affect biological activity.
- In Vivo Studies : Conducting animal model studies to assess efficacy and safety profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
